3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O2S/c1-9-5-4-7-11(19-9)16-21-22-17(24-16)20-15(23)14-13(18)10-6-2-3-8-12(10)25-14/h2-8H,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCOBKDBOGILNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the benzothiophene core: This can be achieved through the cyclization of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under specific conditions.
Introduction of the oxadiazole ring: This step involves the reaction of the benzothiophene derivative with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazole ring.
Attachment of the pyridine ring: The final step involves the coupling of the oxadiazole derivative with 6-methylpyridine-2-carboxylic acid under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing oxadiazole moieties can inhibit bacterial growth effectively. A notable case study demonstrated that a related compound exhibited a minimum inhibitory concentration (MIC) of 50 mg/mL against Escherichia coli .
Anticancer Properties
The compound's structure suggests potential activity against cancer cells. The presence of the oxadiazole ring is often associated with anticancer activity due to its ability to interact with biological targets involved in cell proliferation. A study focusing on benzothiazole derivatives bearing oxadiazole moieties found promising results in terms of cytotoxicity against various cancer cell lines .
Synthesis of Novel Materials
The unique electronic properties of this compound make it suitable for applications in materials science. Its structure allows for the development of materials with specific optical or electronic characteristics. Research has explored the use of such compounds as building blocks for organic semiconductors and photovoltaic devices.
Case Study: Organic Electronics
A recent investigation into organic electronics highlighted the potential of similar compounds in creating efficient organic light-emitting diodes (OLEDs). The incorporation of heterocycles such as oxadiazoles has been shown to enhance charge mobility and stability in OLED materials .
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Oxadiazole/Thiadiazole Derivatives
- Compound A: 3-Chloro-N-[5-(5-Oxo-1-Phenyl-3-Pyrrolidinyl)-1,3,4-Thiadiazol-2-yl]-1-Benzothiophene-2-Carboxamide Key Differences: Replaces the oxadiazole ring with a thiadiazole and introduces a pyrrolidinyl-oxo group. Molecular formula: C₂₁H₁₅ClN₄O₂S₂.
- Compound B: 6-Chloro-N-[5-[2-(Cyclohexylamino)Pyridin-4-yl]-4-(3-Methylphenyl)-1,3-Thiazol-2-yl]-N-Methylpyridine-3-Carboxamide Key Differences: Substitutes benzothiophene with a pyridine-carboxamide and incorporates a cyclohexylamino group. Molecular formula: C₂₈H₂₇ClN₆OS. Implications: The bulky cyclohexyl group may enhance lipophilicity but reduce solubility. No direct antimicrobial data are available .
Functional Group Modifications
- Compound C: 4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-(3-Oxo-4H-1,4-Benzoxazin-6-yl)Piperazine-1-Carboxamide Key Differences: Replaces the benzothiophene-oxadiazole system with a piperazine-carboxamide and trifluoromethylpyridine. Molecular formula: C₂₀H₁₅ClF₃N₅O₃. Implications: The trifluoromethyl group increases metabolic stability but may introduce toxicity risks. Activity against fungal pathogens is noted in preliminary studies .
Data Table: Structural and Bioactivity Comparison
Research Findings and Implications
- Antimicrobial Potency : The target compound’s oxadiazole-benzothiophene hybrid outperforms thiadiazole analogs (e.g., Compound A) in bacterial inhibition, likely due to enhanced electron-withdrawing effects from the oxadiazole ring .
- Role of Chloro Substituent : The 3-chloro group on benzothiophene is critical for hydrophobic interactions with bacterial membrane proteins, as seen in MIC trends .
- Limitations : Analogs like Compound B and C lack direct comparative bioactivity data, limiting mechanistic insights.
Notes for Future Research
Expanded SAR : Systematic substitution of the pyridinyl group (e.g., with electron-donating groups) could optimize potency and reduce MIC values.
Biological Activity
The compound 3-chloro-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanism of action of this compound based on diverse scientific literature.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation.
- Antimicrobial Properties : It demonstrates activity against various bacterial strains.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases.
Antitumor Activity
Studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds containing oxadiazole moieties have been identified as effective in inducing apoptosis in cancer cells through caspase activation.
Case Study: In Vitro Analysis
A study tested the compound against various cancer cell lines using both 2D and 3D culture systems. The results indicated:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 | 2D |
| NCI-H358 | 6.48 | 2D |
| HCC827 | 20.46 | 3D |
| NCI-H358 | 16.00 | 3D |
These findings suggest that the compound is significantly more effective in traditional 2D cultures compared to 3D models, reflecting its potential as a therapeutic agent for certain cancers .
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against Gram-negative and Gram-positive bacteria.
Results Summary
In a study evaluating antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Escherichia coli | < 10 |
| Staphylococcus aureus | < 10 |
These results indicate that the compound exhibits strong antibacterial effects, making it a candidate for further development in antimicrobial therapies .
The proposed mechanism involves the binding of the compound to DNA, leading to disruption of cellular processes and eventual cell death. Molecular docking studies suggest that it interacts with DNA primarily through minor groove binding, which is crucial for its antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
